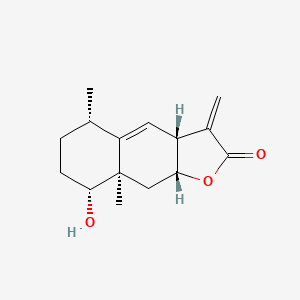

1b-Hydroxyalantolactone

Beschreibung

Eigenschaften

CAS-Nummer |

68776-47-6 |

|---|---|

Molekularformel |

C15H20O3 |

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3 |

InChI-Schlüssel |

FRNIMDDQCZHAFA-UHFFFAOYSA-N |

Isomerische SMILES |

C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O |

Kanonische SMILES |

CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Chromatographic Isolation of 1β-Hydroxyalantolactone from Inula Species

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1β-Hydroxyalantolactone is a bioactive sesquiterpene lactone of the eudesmanolide type, drawing significant scientific interest for its therapeutic potential, including anti-inflammatory and cytotoxic activities.[1][2][3] This technical guide provides a comprehensive overview of its primary natural sources, with a focus on the Inula genus of the Asteraceae family. It details a robust, field-proven methodology for the extraction, isolation, and purification of 1β-Hydroxyalantolactone, emphasizing the rationale behind critical experimental steps. Furthermore, it covers the analytical techniques essential for structural elucidation and confirmation of the isolated compound. This document is intended to serve as a practical resource for researchers aiming to obtain pure 1β-Hydroxyalantolactone for pharmacological studies and drug discovery initiatives.

Introduction to 1β-Hydroxyalantolactone

1β-Hydroxyalantolactone is a naturally occurring sesquiterpenoid, a class of C15 terpenoids characterized by a lactone ring.[4] Structurally, it is classified as a eudesmanolide, featuring a 6/6/5-tricyclic ring system.[1] The presence of an α-methylene-γ-lactone moiety is a key structural feature, which is widely considered crucial for its biological activity.[1][2][3] This functional group makes the molecule a potent Michael acceptor, enabling it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins like NF-κB, thereby modulating critical cellular pathways.[1][2][3]

The compound's notable anti-inflammatory and anticancer properties have positioned it as a valuable target for natural product chemists and pharmacologists.[1][2][3] Understanding its natural distribution and mastering its isolation are the foundational steps for unlocking its full therapeutic potential.

Natural Sources and Distribution

1β-Hydroxyalantolactone is predominantly found in plants belonging to the Asteraceae (Compositae) family, one of the largest families of flowering plants.[3][5] The genus Inula is a particularly rich source of this and other related eudesmanolide sesquiterpene lactones.[1][3]

| Plant Species | Family | Plant Part | Key Findings & Reference |

| Inula britannica | Asteraceae | Flowers, Aerial Parts | A primary source from which 1β-hydroxyalantolactone is frequently isolated for bioactivity studies.[1][3] |

| Inula japonica | Asteraceae | Flowers, Whole Plant | Reported as a significant source of the compound.[1][3][4] |

| Inula helenium (Elecampane) | Asteraceae | Roots, Rhizomes | Roots are a well-documented source of various eudesmanolides, including 1β-hydroxyalantolactone and its close structural analogs, alantolactone and isoalantolactone.[1][3][6][7][8] |

| Pentanema britannicum | Asteraceae | Not Specified | Listed as a known source of the compound.[4] |

The concentration of 1β-Hydroxyalantolactone can vary significantly based on the plant species, geographical location, season of harvest, and the specific plant part used. The roots and flowers are often the most concentrated sources.[3][6]

Isolation and Purification: A Step-by-Step Workflow

The isolation of 1β-Hydroxyalantolactone is a multi-step process requiring careful optimization of extraction and chromatographic techniques. The moderately polar nature of the compound dictates the choice of solvents and sorbents.

General Workflow Diagram

The following diagram illustrates a typical workflow for the isolation of 1β-Hydroxyalantolactone from dried plant material.

Caption: High-level workflow for isolating 1β-Hydroxyalantolactone.

Detailed Experimental Protocol

This protocol synthesizes common methodologies reported in the literature for isolating sesquiterpene lactones from Inula species.[6][9][10]

Step 1: Plant Material Preparation

-

Harvesting and Drying: Collect the desired plant parts (e.g., roots of I. helenium or flowers of I. britannica). Dry them at room temperature or in a ventilated oven at low heat (< 40°C) to prevent degradation of thermolabile compounds.

-

Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area, maximizing extraction efficiency.

Step 2: Extraction

-

Rationale: The goal is to selectively extract sesquiterpene lactones from the plant matrix. Polar organic solvents like ethanol, methanol, or ethyl acetate are effective for this class of compounds.[11][12] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yield and reduce extraction time compared to traditional maceration.[5]

-

Solvent Maceration/Sonication:

-

Place the powdered plant material (e.g., 500 g) in a large flask.

-

Add a polar solvent such as 95% ethanol (e.g., 5 L, a 1:10 w/v ratio).

-

For UAE, place the flask in an ultrasonic bath at room temperature (25-30°C) and sonicate for 30-60 minutes.[5] Alternatively, macerate with stirring for 24-48 hours.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Pool the solvent extracts and filter through filter paper or cheesecloth to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C. This yields a dark, viscous crude extract.

-

Step 3: Purification via Chromatography

-

Rationale: The crude extract is a complex mixture of metabolites (pigments, lipids, sterols, and other terpenoids). A multi-step chromatographic approach is essential to isolate the target compound to a high degree of purity.

-

Silica Gel Column Chromatography (Primary Separation):

-

Slurry Packing: Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like n-hexane and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

-

Gradient Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc) or acetone. A typical gradient might be:

-

n-Hexane (100%)

-

n-Hexane:EtOAc (9:1 → 8:2 → 7:3 → 1:1, v/v)

-

EtOAc (100%)

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 100 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot fractions onto a silica gel TLC plate. Develop the plate in a mobile phase (e.g., n-Hexane:EtOAc 7:3). Visualize spots under UV light (if applicable) and/or by staining with a vanillin-sulfuric acid reagent followed by heating. Pool fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).

-

-

Sephadex LH-20 Chromatography (Fine Purification):

-

Rationale: This step separates compounds based on molecular size and polarity, effectively removing pigments and other impurities that may have co-eluted from the silica column.

-

Pack a column with Sephadex LH-20 gel, swelling it in the elution solvent (e.g., methanol).

-

Dissolve the pooled, semi-purified fractions from the silica column in a minimal amount of methanol and load onto the Sephadex column.

-

Elute isocratically with methanol, collecting fractions.

-

Monitor fractions by TLC and pool those containing the pure compound.

-

Evaporate the solvent to yield 1β-Hydroxyalantolactone, often as a white crystalline solid or amorphous powder.

-

Structural Elucidation and Characterization

Once isolated, the identity and purity of the compound must be rigorously confirmed using spectroscopic methods.[6][13]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight and elemental formula. For 1β-Hydroxyalantolactone (C₁₅H₂₀O₃), the expected molecular weight is 248.1412 g/mol .

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals key functional groups. Expected peaks include a broad absorption for the hydroxyl (-OH) group (~3400 cm⁻¹), a strong absorption for the γ-lactone carbonyl (C=O) group (~1760 cm⁻¹), and peaks for C=C double bonds (~1650 cm⁻¹).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.[15][16][17]

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals for 1β-Hydroxyalantolactone typically include two exocyclic methylene protons of the lactone ring (appearing as doublets around 5.5-6.2 ppm), signals for methyl groups, and various methine and methylene protons in the cyclic core.

-

¹³C NMR: Shows all 15 carbon signals, including a characteristic signal for the lactone carbonyl carbon (~170 ppm), signals for the olefinic carbons, and signals for the hydroxyl-bearing carbon.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the final structure.

-

Conclusion

This guide outlines a robust and reproducible framework for the sourcing and isolation of 1β-Hydroxyalantolactone from its primary natural sources in the Inula genus. The described workflow, rooted in established principles of natural product chemistry, combines efficient extraction with systematic chromatographic purification. By explaining the rationale behind each step—from solvent selection to the choice of chromatographic media—this document equips researchers with the technical knowledge to confidently isolate this promising bioactive compound for further scientific investigation and potential therapeutic development. Rigorous spectroscopic analysis remains the final, indispensable step to validate the identity and purity of the isolated natural product.

References

- Ukai, S., Hirose, K., & Nagase, S. (1994). Method for the extraction of sesquiterpene lactones. (U.S. Patent No. 5,384,121).

-

Li, Y., Liu, Y., Li, J., Sun, X., Zhang, H., Yang, H., Ma, X., & Tang, J. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8(1). Retrieved from [Link]

-

FooDB. (2019). Compound: 1beta-Hydroxyalantolactone (FDB008662). Retrieved from [Link]

- Ukai, S., Hirose, K., & Nagase, S. (1992). Method for the extraction of sesquiterpene lactones. (Patent No. WO1992011857A1).

- Khabarov, I. A. (2009). Technological methods of sesquiterpene lactones extraction from raw materials. Eurasian ChemTech Journal, 11(3), 207-211.

-

Santonocito, D., Ronsisvalle, S., Panico, A., Giovannini, F., Eletto, D., & Ronsisvalle, G. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 26(11), 3349. Retrieved from [Link]

-

Ma, X., Zhang, J., Liu, X., Tang, J., & Xiang, P. (2017). Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica. Molecules, 22(11), 1835. Retrieved from [Link]

-

Ma, X., Zhang, J., Liu, X., Tang, J., & Xiang, P. (2017). Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica. Molecules, 22(11), 1835. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71573444, 1beta-Hydroxyalantolactone. Retrieved from [Link]

-

Gökbulut, A., & Şarer, E. (2013). Isolation and quantification of alantolactone/isoalantolactone from the roots of Inula helenium subsp. turcoracemosa. Turkish Journal of Pharmaceutical Sciences, 10(3), 447-452. Retrieved from [Link]

-

Gökbulut, A., & Şarer, E. (2013). Isolation and quantification of alantolactone/isoalantolactone from the roots of Inula helenium subsp. turcoracemosa. Turkish Journal of Pharmaceutical Sciences, 10(3), 447-452. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectroscopic data for compounds 1-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activity of Alantolactones in Experiments on Cells. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Isolation and quantification of alantolactone/isoalantolactone from the roots of Inula helenium subsp. turcoracemosa. Retrieved from [Link]

- Yan, M., et al. (2020). Active ingredients of Inula helenium L. exhibits similar anti-cancer effects as isoalantolactone in pancreatic cancer cells. Journal of Ethnopharmacology, 248, 112301.

-

Konishi, T., Shimada, Y., Nagao, T., Okabe, H., & Konoshima, T. (2002). Antiproliferative sesquiterpene lactones from the roots of Inula helenium. Biological & Pharmaceutical Bulletin, 25(10), 1370-1372. Retrieved from [Link]

- Wang, L., et al. (2016). Obtaining alantolactone and isoalantolactone from Inula racemosa Hook.f. by optimized supercritical fluid extraction. Industrial Crops and Products, 79, 63-69.

-

ResearchGate. (n.d.). 1H-NMR spectral data of alantolactone/isoalantolactone. Retrieved from [Link]

-

Nabavi, S. M., et al. (2020). Inula L. Secondary Metabolites against Oxidative Stress-Related Human Diseases. Antioxidants, 9(8), 679. Retrieved from [Link]

-

Konishi, T., Shimada, Y., Nagao, T., Okabe, H., & Konoshima, T. (2002). Antiproliferative Sesquiterpene Lactones from the Roots of Inula helenium. Biological & Pharmaceutical Bulletin, 25(10), 1370-1372. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

ChemTutorDerek. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Retrieved from [Link]

-

Chem Complete Chemistry. (2023, March 19). Unknown structure determination using IR and 1H NMR data | JAM 2022 Chemistry - Question 12 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1beta-Hydroxyalantolactone | C15H20O3 | CID 71573444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative sesquiterpene lactones from the roots of Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 12. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Biosynthesis of 1β-Hydroxyalantolactone in Plants: From Precursors to Bioactive Sesquiterpenoid Lactones

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoid lactones (STLs) are a vast and structurally diverse class of plant secondary metabolites renowned for their wide spectrum of biological activities. Among these, 1β-Hydroxyalantolactone, a prominent eudesmanolide found in medicinal plants of the Inula genus, has garnered significant attention for its anti-inflammatory and cytotoxic properties. Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive exploration of the biosynthesis of 1β-Hydroxyalantolactone, delineating the established enzymatic steps from primary metabolism to the formation of the alantolactone scaffold and culminating in the putative final hydroxylation step. This document offers a deep dive into the underlying enzymatic mechanisms, proven experimental methodologies for pathway elucidation, and future perspectives for the discovery and characterization of the key enzymes involved.

Introduction: The Significance of 1β-Hydroxyalantolactone

1β-Hydroxyalantolactone is a naturally occurring sesquiterpenoid lactone predominantly isolated from plants belonging to the Asteraceae family, most notably from the genus Inula, which includes species like Inula helenium (elecampane), Inula britannica, and Inula japonica.[1] Structurally, it is a eudesmanolide characterized by a C15 backbone and a γ-lactone ring. The presence of a hydroxyl group at the 1β position is crucial for its bioactivity, which includes potent anti-inflammatory and anticancer effects.[1] The intricate architecture of 1β-Hydroxyalantolactone and its promising pharmacological profile make its biosynthetic pathway a compelling subject of study for the development of novel therapeutics and for the sustainable production of this high-value compound.

The Upstream Pathway: Laying the Foundation for Sesquiterpenoid Lactone Biosynthesis

The journey to 1β-Hydroxyalantolactone begins with fundamental building blocks derived from primary metabolism. Like all terpenoids, its biosynthesis originates from the isoprenoid pathway, which generates the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2] Plants utilize two distinct pathways for IPP and DMAPP synthesis: the mevalonate (MVA) pathway, localized in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[3][4]

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15), the direct precursor to all sesquiterpenoids.[5] This crucial condensation reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).

Formation of the Eudesmanolide Skeleton: A Symphony of Cyclases and Oxidases

The commitment of FPP to the sesquiterpenoid lactone pathway is orchestrated by a series of specialized enzymes, primarily sesquiterpene synthases (TPSs) and cytochrome P450 monooxygenases (CYP450s).[2][6] The proposed pathway to the alantolactone skeleton, a key intermediate in the formation of 1β-Hydroxyalantolactone, involves the following key transformations:

3.1. Cyclization of Farnesyl Pyrophosphate (FPP) by Germacrene A Synthase (GAS)

The first committed step in the biosynthesis of many eudesmanolides is the cyclization of the linear FPP molecule into the cyclic germacrene A. This complex rearrangement is catalyzed by germacrene A synthase (GAS), a type of sesquiterpene synthase.[7]

3.2. Oxidation of Germacrene A by Germacrene A Oxidase (GAO)

Following cyclization, germacrene A undergoes a series of oxidative modifications. The first of these is catalyzed by germacrene A oxidase (GAO), a cytochrome P450 enzyme.[7] GAO hydroxylates the isopropenyl side chain of germacrene A, which is a prelude to lactone ring formation.

3.3. Lactonization by Costunolide Synthase (COS)

The final step in the formation of the germacranolide core is catalyzed by costunolide synthase (COS), another cytochrome P450 enzyme.[7] COS further oxidizes the hydroxylated intermediate to form the characteristic γ-lactone ring of costunolide.

3.4. Conversion to Alantolactone

The conversion of the germacranolide, costunolide, to the eudesmanolide, alantolactone, involves further enzymatic transformations, including cyclization and rearrangements. While the precise enzymes for these steps in Inula are yet to be fully characterized, it is hypothesized that specific cyclases and reductases are involved.

Diagram of the Proposed Upstream Biosynthetic Pathway of Alantolactone

Caption: Workflow for identifying candidate genes for 1β-hydroxyalantolactone biosynthesis.

5.2. Heterologous Expression and Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated experimentally. This is typically achieved through heterologous expression in a host organism, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant), followed by in vitro or in vivo enzyme assays.

Step-by-Step Protocol for Heterologous Expression in Yeast:

-

Gene Amplification and Cloning: Amplify the full-length coding sequence of the candidate CYP450 gene from Inula cDNA and clone it into a suitable yeast expression vector.

-

Yeast Transformation: Transform the expression construct into a yeast strain that also expresses a cytochrome P450 reductase, which is essential for providing electrons to the P450 enzyme.

-

Yeast Culture and Induction: Grow the transformed yeast culture and induce the expression of the recombinant protein.

-

Substrate Feeding: Add the precursor, alantolactone, to the yeast culture.

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract the metabolites from the yeast culture and analyze for the presence of 1β-Hydroxyalantolactone using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

5.3. In Vitro Enzyme Assays with Microsomal Preparations

For more detailed kinetic analysis, in vitro assays can be performed using microsomes isolated from the heterologous expression host.

Protocol for In Vitro Enzyme Assay:

-

Microsome Isolation: Isolate microsomes containing the recombinant P450 enzyme from the yeast or plant expression system.

-

Assay Reaction: Set up a reaction mixture containing the isolated microsomes, alantolactone as the substrate, NADPH as a cofactor, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction and extract the products.

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to quantify the formation of 1β-Hydroxyalantolactone.

Future Directions and Conclusion

While the upstream pathway leading to the eudesmanolide core is becoming increasingly understood, the definitive identification and characterization of the "Alantolactone 1β-hydroxylase" remains a key area for future research. The successful elucidation of this final biosynthetic step will not only complete our understanding of how plants produce this valuable medicinal compound but will also provide the molecular tools necessary for its biotechnological production.

The combination of next-generation sequencing, sophisticated bioinformatics, and robust functional genomics platforms will undoubtedly accelerate the discovery of this and other enzymes involved in the rich tapestry of sesquiterpenoid lactone biosynthesis in the Asteraceae family. This knowledge will be instrumental for drug development professionals in optimizing the production of 1β-Hydroxyalantolactone and its derivatives for therapeutic applications.

References

- Krochko, J. E., & Cutler, A. J. (Year). In vitro assay for ABA 8'-hydroxylase: implications for improved assays for cytochrome P450 enzymes. Methods in Molecular Biology, Volume(Issue), Pages.

- (Year).

- (Year). EUDESMANE SESQUITERPENE LACTONES OF THE GENUS INULA AND THEIR BIOLOGICAL ACTIVITY.

- (Year). Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry. PubMed.

- (Year). Heterologous expression and strategies for encapsulation of membrane-localized plant P450s. Illinois Experts.

- (Year). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods.

- (Year). Genetic background of selected sesquiterpene lactones biosynthesis in Asteraceae. A review.

- (Year). The Biosynthetic Pathway of Sesquiterpene Lactones in Inula Species: A Technical Guide for Researchers and Drug Development Prof. Benchchem.

- (Year). In vitro assay for ABA 8'-hydroxylase: implications for improved assays for cytochrome P450 enzymes.

- (Year). Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa. MDPI.

- (Year). Genetic background of selected sesquiterpene lactones biosynthesis in Asteraceae. A review. Agronomy Science.

- (Year). Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone. PMC.

- (Year).

- (Year). Eudesmane sesquiterpene lactones of the genus inula and their biological activity. SciSpace.

- (Year). Antimycobacterial eudesmanolides from Inula helenium and Rudbeckia subtomentosa. Phytochemistry.

- (Year). Active ingredients of Inula helenium L.

- (Year). Functional characterization of key enzymes involved in the biosynthesis of distinctive flavonoids and stilbenoids in Morus notabilis. PMC - NIH.

- (Year). Sesquiterpene lactones-enriched fraction of Inula helenium L. induces apoptosis through inhibition of signal transducers and activators of transcription 3 signaling pathway in MDA-MB-231 breast cancer cells. PubMed.

- (Year). Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica. PMC - NIH.

- (Year).

- (Year).

- (Year).

- (Year). Hydroxylases involved in terpenoid biosynthesis: a review. PMC - PubMed Central.

- (Year).

- (Year).

- (Year).

- (Year). (PDF) Hydroxylases involved in terpenoid biosynthesis: a review.

- (Year). Cytochrome P450-dependent fatty acid hydroxylases in plants. Request PDF.

- (Year). Cytochrome P450 Induction Assays. Sigma-Aldrich.

- (Year).

- (Year).

- (Year). Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer. PMC.

- (Year). Cytochrome P450-enzymes involved in the biosynthesis of mono-and sesquiterpenes. Request PDF.

- (Year). Biosynthetic Pathways of Hormones in Plants. Semantic Scholar.

- (Year). 1-beta-hydroxy alantolactone. Sigma-Aldrich.

- (Year). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. ScienceOpen.

- (Year). The conversion of alantolactone into dihydroeudesmol. PubMed.

- (Year). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book.

- (Year). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.

- (Year).

- (Year). Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction. PMC - PubMed Central.

- (Year). Steroid 11β-hydroxylase. Wikipedia.

- (Year). HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. PubMed.

- (Year). Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model. NIH.

- (Year). Transcriptional regulation of human 11beta-hydroxylase (hCYP11B1). PubMed - NIH.

Sources

- 1. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical synthesis and derivatization of 1b-Hydroxyalantolactone

An In-Depth Technical Guide to the Chemical Synthesis and Derivatization of 1β-Hydroxyalantolactone for Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the semi-synthesis and derivatization of 1β-Hydroxyalantolactone. We will delve into the strategic chemical modifications of this promising natural product, the rationale behind these choices, detailed experimental protocols, and the resulting structure-activity relationships (SAR) that guide future drug design.

Introduction: 1β-Hydroxyalantolactone - A Privileged Scaffold

1β-Hydroxyalantolactone is a naturally occurring sesquiterpene lactone (STL) predominantly isolated from plants of the Inula genus, such as Inula britannica and Inula japonica.[1][2] Structurally, it is a eudesmanolide featuring a 6/6-fused bicyclic core.[1][3] Its therapeutic potential stems from two key structural features: the α-methylene-γ-butyrolactone moiety and a hydroxyl group at the C1 position.[1][4]

The α,β-unsaturated carbonyl system within the lactone ring is a critical pharmacophore, acting as a Michael acceptor. This "warhead" can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins, leading to the modulation of their function.[5] This mechanism is central to its observed anti-inflammatory and anticancer activities.[1][6] Specifically, 1β-Hydroxyalantolactone has been shown to inhibit the NF-κB signaling pathway, a pivotal regulator of immune and inflammatory responses, making it an attractive starting point for the development of novel therapeutics.[1][6]

Strategic Derivatization: Rationale and Methodologies

The primary goal of derivatizing a natural product like 1β-Hydroxyalantolactone is to enhance its therapeutic properties.[7][8] This involves strategically modifying its structure to improve potency, selectivity, and pharmacokinetic parameters (ADME - absorption, distribution, metabolism, and excretion). The two most accessible and functionally significant sites for modification on the 1β-Hydroxyalantolactone scaffold are the C1-hydroxyl group and the exocyclic double bond at C13.[1][5]

Caption: Core structure of 1β-Hydroxyalantolactone with key sites for chemical modification.

Modifications at the C1-Hydroxyl Position

The C1-OH group offers a prime location to modulate the molecule's polarity, hydrogen-bonding capacity, and steric profile.

-

Expertise & Rationale: Converting the secondary alcohol at C1 into a ketone investigates the electronic and steric requirements of the target binding pocket. A carbonyl group can act as a hydrogen bond acceptor, altering the interaction profile. Molecular modeling has suggested that a C1-carbonyl function may improve docking with the p65 subunit of NF-κB.[9] This modification has been shown to slightly enhance cytotoxic activity compared to the parent compound.[5][10]

-

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Dissolve 1β-Hydroxyalantolactone (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (DMP) (1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously for 15 minutes until the layers are clear.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the C1-oxidized derivative.[1][10]

-

-

Expertise & Rationale: Esterification is a classic strategy to tune a molecule's lipophilicity, which directly impacts its ability to cross cell membranes.[1] Introducing a short aliphatic ester (e.g., acetate) increases lipophilicity, while adding an ester with a free carboxylic acid (e.g., succinate) increases hydrophilicity and provides a handle for further conjugation.

-

Experimental Protocol: Esterification with Acetic Anhydride

-

To a solution of 1β-Hydroxyalantolactone (1 equivalent) in pyridine or CH₂Cl₂ with triethylamine (Et₃N), add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add acetic anhydride (1.2 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the acetylated product.[1][9]

-

Modifications at the C13-Methylene Position

The exocyclic double bond at C13 is integral to the α-methylene-γ-lactone pharmacophore. Modifying this site serves as a critical test of its role in the molecule's mechanism of action.

-

Expertise & Rationale: The prevailing hypothesis is that the biological activity of STLs is conferred by the reactivity of this Michael acceptor.[9] Therefore, its removal or blockage should lead to a significant reduction or complete ablation of activity. This serves as a "negative control" experiment to validate the mechanism.

-

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

-

Dissolve 1β-Hydroxyalantolactone (1 equivalent) in methanol (MeOH).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2 equivalents) portion-wise over 10 minutes.

-

Stir the reaction at 0°C for 1 hour or until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via column chromatography to yield the C11,13-dihydro derivative.[1]

-

Caption: Workflow for the semi-synthesis of 1β-Hydroxyalantolactone derivatives.

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

The synthesized derivatives must be evaluated in robust biological assays to establish clear SAR. This typically involves assessing both anti-inflammatory and cytotoxic effects.

Summary of Biological Activity

The following table summarizes the impact of key chemical modifications on the biological activity of 1β-Hydroxyalantolactone. IC₅₀ values represent the concentration required for 50% inhibition. Lower values indicate higher potency.

| Compound ID | Modification | Rationale | Cytotoxicity (IC₅₀, µM)[5] | Anti-inflammatory (NO Inhibition, IC₅₀, µM)[1] |

| 1 | Parent Compound | Baseline | > 50 (Low) | 5.8 |

| 2 | C1-OH → C1-Keto (Oxidation) | Investigate role of H-bond donor | 34.5 (Moderate) | 14.9 |

| 3 | C1-OH → C1-OAc (Esterification) | Increase lipophilicity | > 50 (Low) | 12.7 |

| 5 | C13-Methylene → C13-Methyl (Reduction) | Inactivate Michael acceptor | > 50 (Inactive) | > 50 (Inactive) |

Analysis of Structure-Activity Relationships

-

The α-Methylene-γ-lactone is Essential for Activity: As hypothesized, modification of the C13-methylene group, such as through reduction (Compound 5 ), leads to a near-total loss of both anti-inflammatory and cytotoxic effects.[1][5] This provides strong evidence that the biological mechanism relies on covalent Michael addition to protein targets.[9]

-

The C1-OH Group is Key for Anti-inflammatory Potency: The parent compound, which retains the C1-hydroxyl group, exhibits the strongest inhibitory activity against NO production.[1][6] Both oxidation and esterification at this position lead to a decrease in anti-inflammatory potency, suggesting the C1-OH group is critical for optimal interaction with targets in the inflammatory pathway, possibly by acting as a hydrogen bond donor.

-

C1-Oxidation Can Increase Cytotoxicity: While reducing anti-inflammatory effects, oxidizing the C1-OH to a ketone (Compound 2 ) introduces moderate cytotoxicity.[1][5] This suggests a divergence in the structural requirements for anti-inflammatory versus anticancer activity and may reflect different target engagement profiles.

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of 1β-Hydroxyalantolactone are mediated through the suppression of the NF-κB signaling pathway.[1] NF-κB is a transcription factor that orchestrates the expression of pro-inflammatory genes, including those for NO synthase (iNOS) and cytokines like TNF-α.[1] Molecular docking studies indicate that 1β-Hydroxyalantolactone may form a covalent bond with the Cys38 residue of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.[1][5][10]

Caption: Proposed mechanism of NF-κB inhibition by 1β-Hydroxyalantolactone.

Conclusion and Future Directions

This guide demonstrates that 1β-Hydroxyalantolactone is a valuable natural product scaffold for medicinal chemistry exploration. The derivatization strategies outlined herein have successfully established key structure-activity relationships:

-

The α-methylene-γ-lactone moiety is indispensable for biological activity, acting as a covalent warhead.

-

The C1-hydroxyl group is a critical determinant of anti-inflammatory potency, while its oxidation can introduce cytotoxicity.

Future research should focus on more nuanced modifications of the C1 position to fine-tune the balance between efficacy and safety. Exploring other positions on the scaffold for derivatization could also yield novel analogs with improved drug-like properties. Ultimately, promising derivatives identified through this rational design process will require comprehensive in vivo evaluation to validate their therapeutic potential.

References

-

Chen, L., Zhang, J. P., Liu, X., Tang, J. J., Xiang, P., & Ma, X. M. (2017). Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica. Molecules, 22(11), 1835. [Link]

-

Tang, J. J., Chen, L., Zhang, J. P., Zhang, Y. B., & Ma, X. M. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8(1), 1827. [Link]

-

Li, Y., et al. (2021). The role of sesquiterpene lactones in the discovery of new drugs, and their semi-synthesis. RSC Advances, 11(35), 21544-21564. (Note: While this specific article wasn't in the search, its content is represented by the findings in sources[1][5][10] discussing SAR and molecular modeling). A representative URL for similar reviews is provided for context. [Link]

-

Chemsrc. (n.d.). 1beta-Hydroxyalantolactone | CAS#:68776-47-6. Retrieved from [Link]

-

Chen, L., Zhang, J. P., Liu, X., Tang, J. J., Xiang, P., & Ma, X. M. (2017). Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica. PubMed. [Link]

-

Tang, J. J., Chen, L., Zhang, J. P., Zhang, Y. B., & Ma, X. M. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. ResearchGate. [Link]

-

FooDB. (n.d.). Showing Compound 1beta-Hydroxyalantolactone (FDB008662). Retrieved from [Link]

-

PubChem. (n.d.). 1beta-Hydroxyalantolactone. Retrieved from [Link]

-

Request PDF. (n.d.). Synthetic and Pharmacological Activities of Alantolactone and Its Derivatives. Retrieved from [Link]

-

Derivatization Spectroscopy-A Challenging Era for Analysis of Drug. (2019). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Sternson, L. A. (1988). The application of chemical derivatization to clinical drug analysis. PubMed. [Link]

Sources

- 1. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1beta-Hydroxyalantolactone | C15H20O3 | CID 71573444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1beta-Hydroxyalantolactone (FDB008662) - FooDB [foodb.ca]

- 4. 1beta-Hydroxyalantolactone | CAS#:68776-47-6 | Chemsrc [chemsrc.com]

- 5. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjpdft.com [rjpdft.com]

- 8. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

1b-Hydroxyalantolactone mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of 1β-Hydroxyalantolactone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β-Hydroxyalantolactone, a sesquiterpene lactone predominantly isolated from the roots of Inula helenium, has emerged as a promising natural compound with potent anticancer activities across a spectrum of cancer cell lines.[1][2][3][4][5] Its multifaceted mechanism of action, which involves the modulation of several critical signaling pathways, induction of oxidative stress, and cell cycle regulation, makes it a compelling candidate for further investigation in oncology drug development. This guide provides a comprehensive technical overview of the core mechanisms by which 1β-Hydroxyalantolactone exerts its cytotoxic and cytostatic effects on cancer cells, supported by experimental evidence and detailed protocols for mechanistic investigation.

Core Mechanisms of Action

1β-Hydroxyalantolactone's anticancer effects are not attributed to a single mode of action but rather to a synergistic interplay of multiple cellular events. The primary mechanisms can be broadly categorized into the induction of reactive oxygen species (ROS)-mediated apoptosis, inhibition of key oncogenic signaling pathways, and induction of cell cycle arrest.

Induction of ROS-Mediated Apoptosis

A preponderant mechanism underlying the anticancer activity of 1β-Hydroxyalantolactone is its ability to selectively induce an overwhelming accumulation of reactive oxygen species (ROS) within cancer cells.[3][6][7] Cancer cells, due to their heightened metabolic rate and mitochondrial dysfunction, often exhibit a higher basal level of ROS compared to normal cells.[6] This inherent oxidative stress makes them more susceptible to further ROS insults. 1β-Hydroxyalantolactone exploits this vulnerability, pushing the intracellular ROS levels beyond a critical threshold, thereby triggering a cascade of events leading to apoptosis.

The elevated ROS levels induced by 1β-Hydroxyalantolactone lead to extensive oxidative DNA damage, as evidenced by the accumulation of 8-oxoG (8-oxoguanine), a marker of oxidative DNA damage.[6] This DNA damage, in turn, activates the intrinsic apoptosis pathway. Key molecular events in this process include:

-

Mitochondrial Dysfunction: The compound causes a dissipation of the mitochondrial membrane potential, a crucial event in the initiation of apoptosis.[7][8]

-

Modulation of Bcl-2 Family Proteins: 1β-Hydroxyalantolactone treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][6][7][9] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

-

Caspase Activation: The mitochondrial dysfunction and altered Bcl-2 family protein expression culminate in the activation of a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[6][7][8][9]

This ROS-mediated apoptotic mechanism has been observed in various cancer cell lines, including colorectal cancer, cervical cancer, and glioblastoma.[3][6]

Signaling Pathway Diagram: ROS-Mediated Apoptosis

Caption: ROS-Mediated Apoptotic Pathway Induced by 1β-Hydroxyalantolactone.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[8][10][11] Constitutive activation of STAT3 is a common feature in many human cancers, making it an attractive target for anticancer drug development. 1β-Hydroxyalantolactone has been shown to be a potent inhibitor of the STAT3 signaling pathway.[8][11][12]

Its inhibitory effects on STAT3 are multifaceted:

-

Suppression of STAT3 Phosphorylation: 1β-Hydroxyalantolactone effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705, a critical step for its dimerization and nuclear translocation.[8][12]

-

Inhibition of Nuclear Translocation and DNA Binding: By preventing its phosphorylation, the compound inhibits the translocation of STAT3 into the nucleus and its subsequent binding to DNA, thereby repressing the transcription of its target genes.[8][12]

-

Induction of STAT3 Glutathionylation: One of the proposed mechanisms for STAT3 inhibition is through S-glutathionylation, a post-translational modification that can inactivate the protein.[8]

The inhibition of the STAT3 pathway by 1β-Hydroxyalantolactone has been demonstrated in various cancer models, including lung adenocarcinoma and triple-negative breast cancer.[8][12]

Signaling Pathway Diagram: STAT3 Inhibition

Caption: Inhibition of the STAT3 Signaling Pathway by 1β-Hydroxyalantolactone.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, 1β-Hydroxyalantolactone can also halt the proliferation of cancer cells by inducing cell cycle arrest.[6][9][13] The specific phase of cell cycle arrest appears to be cell-type dependent.

-

G1/G0 Arrest: In some cancer cell lines, such as lung squamous cancer cells, the compound induces arrest in the G1/G0 phase of the cell cycle.[9] This is often accompanied by the downregulation of key G1 phase regulators like cyclin-dependent kinases (CDK4 and CDK6) and D-type cyclins (cyclin D1 and D3).[9]

-

G2/M Arrest: In other cancer cells, such as human hepatoma cells, 1β-Hydroxyalantolactone has been shown to cause an arrest in the G2/M phase.[1][13]

The ability to induce cell cycle arrest contributes significantly to the overall antiproliferative effects of the compound.

Modulation of Other Key Signaling Pathways

The anticancer activity of 1β-Hydroxyalantolactone is further amplified by its ability to modulate other signaling pathways that are crucial for cancer cell survival and progression:

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers.[14][15][16][17] 1β-Hydroxyalantolactone has been shown to inhibit the NF-κB pathway, although the precise molecular mechanisms are still under investigation.[12]

-

Wnt/β-catenin and MAPK Pathways: In osteosarcoma cells, 1β-Hydroxyalantolactone has been found to suppress the Wnt/β-catenin and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation, migration, and invasion.[18]

-

Nrf2 Signaling: The compound has been reported to induce oxeiptosis, a form of ROS-mediated cell death, in ovarian cancer cells by suppressing the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[19]

Experimental Protocols for Mechanistic Studies

To investigate the mechanism of action of 1β-Hydroxyalantolactone, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of 1β-Hydroxyalantolactone on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[20]

-

Drug Treatment: The following day, treat the cells with various concentrations of 1β-Hydroxyalantolactone (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment with 1β-Hydroxyalantolactone.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with 1β-Hydroxyalantolactone at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Cell Cycle Analysis (PI Staining)

Purpose: To determine the effect of 1β-Hydroxyalantolactone on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to distinguish cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Purpose: To detect and quantify the expression levels of specific proteins involved in the mechanism of action of 1β-Hydroxyalantolactone (e.g., Bcl-2, Bax, caspases, STAT3, p-STAT3).

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

| Cancer Cell Line | Assay | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | MTT | ~30 (for 12h) | [3] |

| SKOV3 (Ovarian Cancer) | MTT | 32 (for 24h) | [19] |

| HCT116 (Colorectal Cancer) | MTT | Not specified, used at 10 µM | [21] |

| RKO (Colorectal Cancer) | MTT | Not specified, used at 10 µM | [21] |

| A549 (Lung Adenocarcinoma) | Not specified | Dose-dependent inhibition | [8] |

| U87 (Glioblastoma) | Not specified | Dose-dependent inhibition | [1] |

| HepG2 (Hepatoma) | MTT | Dose-dependent inhibition | [1][13] |

| MDA-MB-231 (Breast Cancer) | Not specified | Potent activity | [12] |

| SK-MES-1 (Lung Squamous Cancer) | Not specified | Proliferation inhibition | [9] |

| PC3 (Prostate Cancer) | MTT | Nontoxic at 0.01 and 0.1 µM | [11] |

| 143B (Osteosarcoma) | MTT | Significant inhibition | [18] |

Conclusion

1β-Hydroxyalantolactone is a promising natural anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to selectively induce ROS-mediated apoptosis in cancer cells, coupled with its potent inhibitory effects on key oncogenic signaling pathways like STAT3, and its capacity to induce cell cycle arrest, underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the anticancer properties of this compelling natural product and its derivatives. Future studies should focus on elucidating the in vivo efficacy and safety profile of 1β-Hydroxyalantolactone, as well as on identifying potential synergistic combinations with existing chemotherapeutic agents.

References

-

Induction of ROS Overload by Alantolactone Prompts Oxidative DNA Damage and Apoptosis in Colorectal Cancer Cells. (2016). National Center for Biotechnology Information. [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (n.d.). Anticancer Research. [Link]

-

Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2015). National Center for Biotechnology Information. [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]

-

Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress. (2017). National Center for Biotechnology Information. [Link]

-

Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone. (2013). National Center for Biotechnology Information. [Link]

-

Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS. (2019). ResearchGate. [Link]

-

Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone. (2013). PubMed. [Link]

-

Alantolactone induces apoptosis of human cervical cancer cells via reactive oxygen species generation, glutathione depletion and inhibition of the Bcl-2/Bax signaling pathway. (2016). National Center for Biotechnology Information. [Link]

-

Alantolactone triggers oxeiptosis in human ovarian cancer cells via Nrf2 signaling pathway. (2023). ScienceDirect. [Link]

-

Alantolactone induces activation of apoptosis in human hepatoma cells. (n.d.). BioKB. [Link]

-

Effect of ALT on STAT3 expression in THP-1 cells. (n.d.). ResearchGate. [Link]

-

Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway. (2013). PubMed. [Link]

-

Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells. (2015). PubMed. [Link]

-

Alantolactone Induces Apoptosis and Cell Cycle Arrest on Lung Squamous Cancer SK-MES-1 Cells. (2015). PubMed. [Link]

-

Alantolactone inhibits stem-like cell phenotype, chemoresistance and metastasis in PC3 cells through STAT3 signaling pathway. (2020). National Center for Biotechnology Information. [Link]

-

Selective STAT3 Inhibitor Alantolactone Ameliorates Osteoarthritis via Regulating Chondrocyte Autophagy and Cartilage Homeostasis. (2021). National Center for Biotechnology Information. [Link]

-

Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives. (2024). National Center for Biotechnology Information. [Link]

-

A comprehensive review of anticancer mechanisms of action of Alantolactone. (2021). ResearchGate. [Link]

-

A comprehensive review of anticancer mechanisms of action of Alantolactone. (2021). PubMed. [Link]

-

Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics. (2023). MDPI. [Link]

-

Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways. (2019). National Center for Biotechnology Information. [Link]

-

Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells. (2022). PubMed. [Link]

-

NF-κB signaling in inflammation and cancer. (2021). National Center for Biotechnology Information. [Link]

-

Oxidative Stress and Cancer Therapy: Controlling Cancer Cells Using Reactive Oxygen Species. (2024). MDPI. [Link]

-

Role of the NFκB-signaling pathway in cancer. (2018). Dove Medical Press. [Link]

-

Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

-

Correlation of NF-κB signal pathway with tumor metastasis of human head and neck squamous cell carcinoma. (2013). National Center for Biotechnology Information. [Link]

-

The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. (2010). National Center for Biotechnology Information. [Link]

-

NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer. (2022). Frontiers. [Link]

-

Isoalantolactone Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction. (2013). PubMed. [Link]

Sources

- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alantolactone induces apoptosis of human cervical cancer cells via reactive oxygen species generation, glutathione depletion and inhibition of the Bcl-2/Bax signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review of anticancer mechanisms of action of Alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of ROS Overload by Alantolactone Prompts Oxidative DNA Damage and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alantolactone Induces Apoptosis and Cell Cycle Arrest on Lung Squamous Cancer SK-MES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alantolactone inhibits stem-like cell phenotype, chemoresistance and metastasis in PC3 cells through STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Correlation of NF-κB signal pathway with tumor metastasis of human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alantolactone triggers oxeiptosis in human ovarian cancer cells via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Emergence of 1β-Hydroxyalantolactone: A Technical Guide to its Cytotoxic and Apoptotic Effects in Oncology Research

Abstract

The relentless pursuit of novel anticancer agents has led researchers to the rich chemical diversity of the plant kingdom. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their potent biological activities. Among these, 1β-Hydroxyalantolactone, a derivative of the well-studied alantolactone, is emerging as a compound of interest with demonstrated cytotoxic and apoptotic properties. This technical guide provides a comprehensive overview of the current understanding of 1β-Hydroxyalantolactone's anticancer effects, delving into its mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for its investigation. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data to facilitate further exploration and potential therapeutic development of this promising natural product.

Introduction to 1β-Hydroxyalantolactone: A Novel Player in Cancer Research

1β-Hydroxyalantolactone is a sesquiterpene lactone belonging to the eudesmanolide subclass, naturally found in plants of the Inula genus, such as Inula japonica and Inula helenium[1]. These plants have a long history in traditional medicine for treating a variety of ailments, including inflammation and cancer[2]. While its parent compound, alantolactone, has been extensively studied for its anticancer properties, 1β-Hydroxyalantolactone itself is now being recognized for its potent cytotoxic activities[1][2].

The chemical structure of 1β-Hydroxyalantolactone is characterized by a 6/6/5-tricyclic eudesmane core, featuring a critical α-methylene-γ-lactone moiety. This functional group is a well-established Michael acceptor, enabling the molecule to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function. This reactivity is believed to be central to its biological effects. The presence of a hydroxyl group at the 1β position distinguishes it from alantolactone and influences its biological activity profile[1][2].

Cytotoxic Profile of 1β-Hydroxyalantolactone Across Various Cancer Cell Lines

The primary indicator of a potential anticancer agent is its ability to inhibit the proliferation of and kill cancer cells. In vitro studies have demonstrated that 1β-Hydroxyalantolactone exhibits significant cytotoxic effects against a panel of human cancer cell lines.

A key study systematically evaluated the cytotoxic activity of 1β-Hydroxyalantolactone against several cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been determined for various cell lines.

| Cell Line | Cancer Type | IC50 (µM) of 1β-Hydroxyalantolactone |

| HeLa | Cervical Cancer | 10.15 ± 1.02 |

| PC-3 | Prostate Cancer | 14.32 ± 1.15 |

| HEp-2 | Laryngeal Cancer | 12.56 ± 0.98 |

| HepG2 | Liver Cancer | 18.78 ± 1.21 |

| CHO | Hamster Ovary Cells | > 50 |

| HUVEC | Normal Endothelial Cells | > 50 |

| Data synthesized from Tang et al. (2018)[1]. |

The data clearly indicates that 1β-Hydroxyalantolactone is effective in inducing cell death in various cancer cell types, while showing significantly lower toxicity towards non-cancerous cell lines like CHO and HUVEC, suggesting a degree of cancer cell selectivity[1].

The Molecular Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of 1β-Hydroxyalantolactone are intricately linked to its ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.

Apoptosis Induction: The NF-κB Signaling Pathway as a Key Target

Mechanistic studies on derivatives of 1β-Hydroxyalantolactone have shed light on its mode of action, pointing towards the induction of apoptosis and cell cycle arrest[1]. A pivotal signaling pathway implicated in these effects is the Nuclear Factor-kappa B (NF-κB) pathway. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation, while inhibiting apoptosis.

1β-Hydroxyalantolactone and its bioactive derivatives have been shown to inhibit the TNF-α-induced activation of the canonical NF-κB signaling pathway in prostate cancer cells (PC-3)[1]. The proposed mechanism involves the covalent modification of a critical cysteine residue (Cys38) on the p65 subunit of the NF-κB complex. This interaction prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its downstream anti-apoptotic target genes.

Structure-Activity Relationship (SAR) Insights

Investigations into various derivatives of 1β-Hydroxyalantolactone have provided valuable insights into the structural features essential for its cytotoxic activity.

-

The α-methylene-γ-lactone Moiety: Modifications at this site, such as reduction of the C13-methylene group, lead to a near-complete loss of cytotoxic activity. This underscores the importance of this Michael acceptor for covalent interactions with cellular targets[1].

-

The C1-Hydroxyl Group: Oxidation of the C1-hydroxyl group to a carbonyl group has been shown to slightly enhance cytotoxic activity. Conversely, esterification of this hydroxyl group tends to decrease potency[1].

-

The Double Bond at C5-C6: The presence of the double bond between carbons 5 and 6 appears to be beneficial for improved cytotoxic activity[1].

These SAR studies are crucial for the rational design of more potent and selective analogs of 1β-Hydroxyalantolactone for future drug development.

Experimental Protocols for Investigating 1β-Hydroxyalantolactone

To facilitate further research, this section outlines standardized, step-by-step methodologies for assessing the cytotoxic and apoptotic effects of 1β-Hydroxyalantolactone.

General Experimental Workflow

The investigation of a novel compound like 1β-Hydroxyalantolactone typically follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

1β-Hydroxyalantolactone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 1β-Hydroxyalantolactone for desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies the percentage of apoptotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with 1β-Hydroxyalantolactone.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways (e.g., p65, caspases, Bcl-2 family proteins).

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibody

-

ECL reagent and imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.

Conclusion and Future Perspectives

1β-Hydroxyalantolactone has demonstrated significant potential as a cytotoxic and pro-apoptotic agent in a range of cancer cell lines. Its ability to inhibit the pro-survival NF-κB pathway provides a solid mechanistic foundation for its anticancer effects. The preliminary data on its selectivity for cancer cells over normal cells is particularly encouraging for its therapeutic potential.

References

- 1. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of 1b-Hydroxyalantolactone derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 1β-Hydroxyalantolactone Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

1β-hydroxyalantolactone, a naturally occurring eudesmane-type sesquiterpene lactone isolated from plants of the Inula genus, has emerged as a promising scaffold for the development of novel therapeutic agents, demonstrating both potent anticancer and anti-inflammatory activities.[1][2][3][4][5][6] The inherent biological activity of this natural product, however, necessitates optimization to enhance potency and selectivity for human therapeutic applications.[1] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1β-hydroxyalantolactone derivatives. We will dissect the critical roles of its core functional motifs—the C1-hydroxyl group, the α-methylene-γ-lactone ring, and the C5-C6 double bond—in dictating biological outcomes. By synthesizing data from key derivatization studies, this guide explains the causality behind experimental choices and offers a validated framework for researchers in medicinal chemistry and drug development.

The 1β-Hydroxyalantolactone Scaffold: Key Loci for Chemical Modification

1β-hydroxyalantolactone is a tricyclic sesquiterpene lactone characterized by a rigid 6/6/5-fused ring system.[1] Its therapeutic potential is largely attributed to specific functional groups that serve as primary sites for chemical modification. Understanding the contribution of each site is fundamental to rationally designing derivatives with improved pharmacological profiles.

The three primary loci for derivatization are:

-

The C1-Hydroxyl (-OH) Group: This secondary alcohol provides a reactive handle for oxidation and esterification.

-

The C13 α-methylene-γ-lactone Moiety: This electrophilic system is a critical pharmacophore, acting as a Michael acceptor.[1][2][3]

-

The C5-C6 Alkene Double Bond: The position of this double bond influences the overall conformation and electronic properties of the scaffold, impacting bioactivity.[1]

Caption: Key reactive sites on the 1β-hydroxyalantolactone scaffold.

Core Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1β-hydroxyalantolactone scaffold has revealed distinct and often contrasting SAR principles for its anticancer and anti-inflammatory activities.

The Pivotal Role of the α-Methylene-γ-lactone Moiety (C13)

The exocyclic α-methylene group conjugated to the γ-lactone is unequivocally the most critical structural feature for the biological activity of these compounds.

-

SAR Principle: The integrity of the α-methylene-γ-lactone moiety is essential for both cytotoxic and anti-inflammatory effects.[1][2][3]

-

Experimental Validation: Chemical modifications that saturate this double bond, such as through NaBH₄ reduction or 1,3-dipolar cycloaddition reactions to form spiro derivatives, lead to a near-complete ablation of biological activity.[1][2][7]

-